molecular formula C27H23N3O2S B2690475 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-57-8

4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2690475
M. Wt: 453.56
InChI Key: SHKIIIFCBFZPTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent . The resulting product is then purified through recrystallization to obtain the pure compound .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It contains a benzoyl group attached to a thieno[3,4-c]pyrazole ring, which is further substituted with a dimethylphenyl group .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be converted into the corresponding pyridazinone derivatives upon treatment with N2H4 in boiling ethanol .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
    • Methods : The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : One of the benzamide compounds has been shown to exhibit effective metal chelate activity. The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
  • Pharmacological Properties

    • Field : Pharmacology
    • Application Summary : 4-benzoyl-N- (4-hydroxy-3,5-dimethylphenyl)benzamide, also known as BMD-1, is a benzamide derivative that has been studied extensively for its pharmacological properties.
    • Methods : The specific methods of application or experimental procedures were not detailed in the source.
    • Results : The specific results or outcomes obtained were not detailed in the source.
  • Cancer Treatment
    • Field : Oncology
    • Application Summary : Certain benzamide derivatives have been studied for their potential use in cancer treatment . For example, N-(2,3-Dimethylphenyl) 4-boronobenzamide has been associated with Stage IV Oropharyngeal Squamous Cell Carcinoma and Stage IV Hypopharyngeal Squamous Cell Carcinoma .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Industrial Applications
    • Field : Industrial Chemistry
    • Application Summary : Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

4-benzoyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-17-8-13-22(14-18(17)2)30-26(23-15-33-16-24(23)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKIIIFCBFZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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